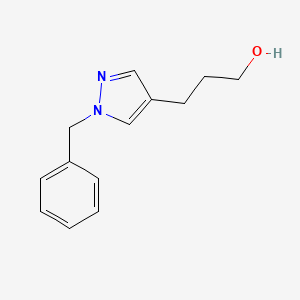

3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-benzylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-8-4-7-13-9-14-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVYRHFWLIAAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors.

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes.

Biologische Aktivität

3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzyl group attached to a pyrazole ring , which is further connected to a propan-1-ol chain . The structural arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways. The benzyl and pyrazole moieties can interact with active sites, potentially blocking substrate access or altering enzyme conformation.

- Receptor Binding : It can function as a ligand in receptor binding assays, influencing receptor-mediated signaling pathways. The hydroxyl group in the propanol chain may enhance binding affinity to certain receptors.

Antimicrobial Activity

Research indicates that compounds structurally related to 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol exhibit antimicrobial properties. For example, studies on pyrazole derivatives have shown promising activity against multidrug-resistant strains of bacteria .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol | <10 | Staphylococcus aureus (MRSA) |

| 5-Oxopyrrolidine Derivative | <5 | Mycobacterium tuberculosis |

Anticancer Activity

The compound's potential anticancer properties have been explored through various in vitro studies. For instance, certain pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) .

| Compound | Viability (%) at 100 µM | Cell Line |

|---|---|---|

| 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol | 70 | A549 |

| Cisplatin | 20 | A549 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and the propanol chain significantly influence biological activity:

- Substituents on the Pyrazole Ring : Electron-withdrawing groups at specific positions enhance potency against microbial targets. For example, substituents at the C4 position of the pyrazole ring have been shown to increase activity against Mycobacterium tuberculosis .

Key Findings from SAR Studies

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| C4 | Electron-withdrawing | Increased potency against Mtb |

| C3 | Alkyl group | Moderate activity enhancement |

Case Studies

Recent studies have highlighted the effectiveness of related compounds in clinical settings. For instance, derivatives of pyrazole have been investigated for their ability to inhibit Toll-like receptor 4 (TLR4), which is implicated in inflammatory responses. Compounds with similar structures demonstrated reduced levels of pro-inflammatory cytokines in vitro .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions: The hydroxyl group can be modified to introduce different functional groups.

- Condensation Reactions: Can react with aldehydes or ketones to form more complex structures.

Biological Studies

The compound exhibits significant potential in biological research due to its interaction with various molecular targets:

Mechanism of Action:

The benzyl and pyrazole moieties are thought to interact with enzyme active sites, potentially inhibiting their activity. The hydroxyl group may enhance binding to receptors or proteins, influencing their function.

Biological Activities:

Research indicates that compounds with similar pyrazole scaffolds exhibit:

- Anti-inflammatory Effects: Potentially useful in treating inflammatory diseases.

- Analgesic Properties: May alleviate pain through central nervous system pathways.

- Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Case Study 2: Antimicrobial Screening

In another study, the compound was screened for antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated varying zones of inhibition, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol with analogous compounds, focusing on structural variations, physicochemical properties, and functional group effects.

Pyrazole Derivatives with Substituted Alcohol Chains

Key Observations :

- Functional Group Impact: The ether-linked derivative (C₇H₁₂N₂O₂) exhibits lower polarity and reduced hydrogen-bond donor capacity (0 vs. 1 H-donor in the target compound), influencing solubility and membrane permeability .

- Amino vs. Alcohol Groups: The amino-substituted analog (C₉H₁₇N₃O) introduces basicity (pKa ~9–10 estimated), contrasting with the neutral alcohol group in the target compound, which may affect pharmacokinetic properties .

Heterocyclic Variants: Pyrazole vs. Imidazole

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Differences |

|---|---|---|---|---|

| 3-(1-Benzyl-1H-pyrazol-4-yl)propan-1-ol | C₁₃H₁₆N₂O | 216.28 | Pyrazole | Two adjacent N atoms, aromatic |

| 3-(1H-Imidazol-5-yl)propan-1-ol | C₆H₁₀N₂O | 126.16 | Imidazole | Two non-adjacent N atoms, higher polarity |

Key Observations :

- Aromaticity and Reactivity : Imidazole derivatives (e.g., C₆H₁₀N₂O) exhibit stronger hydrogen-bonding capability due to the presence of two nitrogen atoms in a 1,3-arrangement, enhancing solubility in polar solvents compared to pyrazole analogs .

- Synthetic Accessibility : The target compound’s benzyl group may improve stability against oxidative degradation relative to imidazole derivatives, which are prone to ring-opening under acidic conditions .

Ester and Ketone Derivatives

Key Observations :

- Electrophilicity : The ketone group in the ester derivative increases electrophilic character, making it more reactive in nucleophilic addition reactions compared to the alcohol .

- Acidity : The ester derivative’s higher pKa (10.30) suggests weaker acidity than typical alcohols (pKa ~16–19), likely due to electron-withdrawing effects of the ketone .

Vorbereitungsmethoden

Benzylation of Pyrazole Derivatives

The benzylation of pyrazole nitrogen is commonly achieved by reacting the pyrazole with benzyl halides under basic conditions. This step ensures the formation of the 1-benzyl-pyrazole intermediate, which is crucial for further functionalization.

- Typical Conditions: Use of benzyl chloride or bromide with a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF).

- Outcome: High regioselectivity for N-1 benzylation.

Introduction of the Propanol Side Chain

The propanol side chain can be introduced at the 4-position of the pyrazole ring via several methods:

- Direct Alkylation: Using 3-bromopropanol or 3-chloropropanol derivatives to alkylate the pyrazole ring at the 4-position.

- Reduction of Aldehyde Intermediates: Starting from 4-formyl-1-benzylpyrazole, reduction with sodium borohydride in methanol yields the corresponding 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol.

This latter method is preferred for its mild conditions and good yields.

Detailed Synthetic Example

Based on analogous pyrazole synthesis literature and related patent disclosures, a feasible synthetic route is as follows:

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-formyl-1-benzylpyrazole | Benzylation of 4-formylpyrazole with benzyl bromide, K2CO3, DMF, 60°C | Ensures N-1 benzylation |

| 2 | Reduction of aldehyde to alcohol | NaBH4, MeOH, 0°C to room temperature | Converts aldehyde to primary alcohol side chain |

| 3 | Purification | Column chromatography | Yields pure 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol |

This approach avoids harsh reagents such as thionyl chloride and toxic intermediates, favoring safer and scalable conditions.

Alternative Methods and Considerations

Halogenation and Substitution Route: Some patents describe converting hydroxymethyl pyrazole derivatives to halogenomethyl intermediates (e.g., chloromethyl) using thionyl chloride, followed by nucleophilic substitution with alkoxides to introduce side chains. However, this method involves toxic reagents and safety concerns, making it less favorable for routine synthesis.

Grignard Reactions: For related pyrazole derivatives, Grignard reagents have been used to introduce alkyl side chains at aldehyde positions, but sensitivity to moisture and air requires strict anhydrous conditions and inert atmosphere.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Benzylation + Aldehyde Reduction | 4-formylpyrazole | Benzyl bromide, K2CO3, NaBH4 | N-alkylation, Reduction | Mild, selective, safe reagents | Requires aldehyde precursor |

| Halogenation + Nucleophilic Substitution | 1-benzyl-3-hydroxymethylpyrazole | Thionyl chloride, Alkoxide | Halogenation, Substitution | Direct conversion | Uses toxic thionyl chloride, safety issues |

| Grignard Addition | 4-formylpyrazole | Alkylmagnesium halide | Nucleophilic addition | Versatile for secondary alcohols | Requires inert atmosphere, moisture sensitive |

Research Findings and Optimization

- Selectivity: Benzylation under mild basic conditions selectively targets N-1 of pyrazole, avoiding unwanted N-2 substitution.

- Yield: Reduction of aldehyde intermediates with sodium borohydride typically affords high yields (>80%) of the desired alcohol.

- Safety: Avoiding thionyl chloride reduces hazards and simplifies waste management.

- Purity: Chromatographic purification ensures >95% purity, suitable for biological applications.

Q & A

Basic Research Question

- NMR : H and C NMR confirm the benzyl and propanol moieties, with pyrazole ring protons appearing as distinct singlets (δ 7.5–8.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-propanol linkage .

- Computational analysis : Multiwfn evaluates electron localization function (ELF) and electrostatic potential (ESP) to predict reactivity sites .

How can researchers assess the biological activity of this compound, and what are common pitfalls in assay design?

Advanced Research Question

- Target identification : Pyrazole derivatives often modulate kinases or GPCRs. Use docking studies (AutoDock Vina) with Multiwfn-generated ESP maps to prioritize targets .

- In vitro assays : Test inhibition of cancer cell lines (e.g., P19 embryonic carcinoma cells) at 1–10 µM doses. Validate via dose-response curves and control for solvent cytotoxicity (e.g., DMSO <0.1%) .

- Pitfalls : False positives may arise from aggregation or redox cycling. Include counter-screens (e.g., thiol reactivity assays) .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Advanced Research Question

- Yield discrepancies : Trace water in solvents can hydrolyze intermediates; use molecular sieves or anhydrous conditions .

- NMR shifts : Rotamers from the propanol chain may split signals. Acquire spectra at higher temperatures (e.g., 50°C) to coalesce peaks .

- Crystallographic variations : Polymorphism affects bond lengths. Compare multiple datasets and refine with SHELXL .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular dynamics (MD) : Simulate binding to kinase active sites (e.g., GSK-3β) using AMBER or GROMACS.

- Wavefunction analysis : Multiwfn calculates charge transfer (CT) and bond order to identify key interactions (e.g., hydrogen bonds with the propanol hydroxyl group) .

- QSAR models : Use pyrazole-substituent Hammett constants () to correlate electronic effects with activity .

What strategies mitigate isomer formation during synthesis?

Advanced Research Question

- Stereochemical control : Chiral catalysts (e.g., L-proline) or enantiopure starting materials prevent racemization at the propanol center .

- Regioselectivity : Electron-withdrawing groups on the benzyl ring direct pyrazole substitution. DFT calculations (Gaussian) predict regioselectivity trends .

How do scaling challenges affect purity, and what purification methods are optimal?

Basic Research Question

- Scale-up issues : Increased byproduct formation due to poor mixing. Use flow chemistry for consistent reagent ratios .

- Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities. Avoid silica gel for polar byproducts .

What structural modifications enhance the compound’s bioactivity?

Advanced Research Question

- Propanol chain elongation : Replace the hydroxyl group with amino or thiol moieties to improve membrane permeability .

- Benzyl substitution : Fluorine or nitro groups enhance target affinity. SAR studies show 4-fluoro-benzyl derivatives increase potency 10-fold in kinase assays .

How does the compound interact with metal ions in catalytic or medicinal applications?

Advanced Research Question

- Coordination chemistry : The pyrazole nitrogen and propanol oxygen chelate transition metals (e.g., Cu²⁺). UV-Vis and EPR spectroscopy confirm complex formation .

- Biological metal binding : Fe³⁺ interaction alters redox activity, potentially inducing oxidative stress in cancer cells .

What analytical techniques identify and quantify impurities in bulk samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.